molecular formula C18H16ClN3O3S2 B2936246 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 864919-31-3

2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2936246
CAS No.: 864919-31-3
M. Wt: 421.91
InChI Key: DRKUUUOESUMHBD-UHFFFAOYSA-N
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Description

This compound is a sulfur-containing acetamide derivative featuring a 1,2,4-thiadiazole core substituted with a 2-chlorophenyl group at position 3 and a sulfanyl (-S-) linker at position 4. The acetamide moiety is further substituted with a 3,4-dimethoxyphenyl group.

Properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S2/c1-24-14-8-7-11(9-15(14)25-2)20-16(23)10-26-18-21-17(22-27-18)12-5-3-4-6-13(12)19/h3-9H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKUUUOESUMHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps. One common method starts with the esterification of 2-chlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate undergoes cyclization with thiocarbonyl compounds to form the thiadiazole ring. The final step involves the nucleophilic substitution of the thiadiazole derivative with 3,4-dimethoxyphenyl acetamide under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Structural Analog 1: 2-Cyano-N-[3-(3,4-Dichlorophenyl)-1,2,4-Thiadiazol-5-yl]Acetamide

  • Core Structure : 1,2,4-Thiadiazole with a 3,4-dichlorophenyl substituent at position 3.
  • Key Differences: Substituents: 3,4-Dichlorophenyl (vs. 2-chlorophenyl in the target compound) and a cyano (-CN) group on the acetamide (vs. sulfanyl-linked 3,4-dimethoxyphenyl). Synthesis: Prepared via coupling of cyanoacetic acid with 3-(3,4-dichlorophenyl)-1,2,4-thiadiazol-5-amine under mild conditions . Activity: Demonstrated c-Abl kinase activation in biochemical screens, suggesting the dichlorophenyl group enhances hydrophobic interactions in kinase binding pockets .

Structural Analog 2: 2-[4-(4-Chlorophenyl)-5-(p-Tolylaminomethyl)-4H-[1,2,4]Triazol-3-ylsulfanyl]Acetamide

  • Core Structure: 1,2,4-Triazole substituted with 4-chlorophenyl and p-tolylaminomethyl groups.
  • Key Differences :
    • Heterocycle: Triazole (vs. thiadiazole in the target compound), altering electronic properties and hydrogen-bonding capacity.
    • Activity : Exhibited anti-exudative effects in preclinical models, comparable to diclofenac sodium at 10 mg/kg . This highlights the role of sulfanyl-linked acetamides in anti-inflammatory pathways.

Structural Analog 3: N-(5-Chloro-1,3,4-Thiadiazol-2-yl)Acetamide

  • Core Structure : 1,3,4-Thiadiazole with a chloro substituent at position 5.
  • Key Differences :
    • Simpler structure lacking aromatic substituents on the thiadiazole or acetamide.
    • Application : Pharmacopeial relevance as a reference standard for carbonic anhydrase inhibitors (e.g., acetazolamide derivatives) .

Tabulated Comparison of Structural and Functional Features

Compound Name Core Heterocycle R1 (Heterocycle Substituent) R2 (Acetamide Substituent) Key Activity/Application References
Target Compound 1,2,4-Thiadiazole 2-Chlorophenyl 3,4-Dimethoxyphenyl (via -S-) Hypothesized kinase modulation
2-Cyano-N-[3-(3,4-Dichlorophenyl)-1,2,4-TDZ] 1,2,4-Thiadiazole 3,4-Dichlorophenyl Cyano c-Abl kinase activation
2-[4-(4-Cl-Ph)-5-(p-Tolylaminomethyl)-Triazole] 1,2,4-Triazole 4-Chlorophenyl + p-tolylaminomethyl Acetamide Anti-exudative
N-(5-Cl-1,3,4-Thiadiazol-2-yl)Acetamide 1,3,4-Thiadiazole Chloro Acetamide Carbonic anhydrase inhibition

Abbreviations : TDZ = Thiadiazole; Cl = Chloro; Ph = Phenyl.

Research Findings and Mechanistic Insights

  • Role of Substituents: Chlorophenyl vs. The 3,4-dimethoxyphenyl group introduces electron-donating methoxy groups, which could enhance solubility but reduce membrane permeability . Heterocycle Impact: Thiadiazoles (electron-deficient) vs. triazoles (electron-rich) influence binding to enzymatic targets. For example, triazole-based Analog 2 showed anti-inflammatory activity, whereas thiadiazole-based analogs are more common in kinase modulation .
  • Synthetic Considerations :

    • The target compound’s sulfanyl linkage (-S-) is synthetically analogous to methods described for Analog 1, involving nucleophilic substitution between a thiolate and an α-haloacetamide .

Biological Activity

The compound 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a member of the 1,3,4-thiadiazole family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring which is known for its pharmacological significance. The presence of the 2-chlorophenyl and 3,4-dimethoxyphenyl groups enhances its biological activity through various mechanisms.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • HT-29 (human colon cancer)
    • A431 (human epidermoid carcinoma)
    • PC3 (prostate cancer)

In vitro studies demonstrated that this compound exhibits a high degree of cytotoxicity, particularly against the A431 cell line. The mechanism involves the induction of apoptosis as evidenced by Western blot analysis showing upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 .

Cell Line IC50 Value (μM) Mechanism
A4319.0Apoptosis induction via Bax/Bcl-2 modulation
HT-2915.0Cell cycle arrest in G0/G1 phase
PC312.5Inhibition of VEGFR-2 phosphorylation
  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through mitochondrial pathways by altering the expression levels of key proteins involved in cell survival and death.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound leads to a significant accumulation of cells in the G0/G1 phase, suggesting a blockade in cell cycle progression which is critical for cancer cell proliferation .
  • VEGFR-2 Inhibition : The compound has been shown to inhibit phosphorylation of vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis .

Case Studies

A recent study synthesized a series of thiadiazole derivatives, including the compound under discussion, and evaluated their anticancer activity using the MTT assay. The results indicated that derivatives containing halogen substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts .

Study Summary

  • Objective : Evaluate cytotoxic effects on human cancer cell lines.
  • Methodology : MTT assay for cell viability; Western blot for apoptosis markers.
  • Findings : Significant reduction in viability at concentrations as low as 6.25 μM.

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